Methyl 4-(decylamino)butanoate hydrochloride
Overview
Description
Methyl 4-(decylamino)butanoate hydrochloride is a useful research compound. Its molecular formula is C15H32ClNO2 and its molecular weight is 293.87 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(decylamino)butanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H31NO2
- SMILES Notation : CCCCCCCCCCNCCCC(=O)OC
- InChI Key : CEUCCELHZGZNKR-UHFFFAOYSA-N
The compound features a long aliphatic chain, which may influence its interaction with biological membranes and cellular targets.
Synthesis
The synthesis of this compound typically involves the reaction of decylamine with methyl 4-bromobutanoate, followed by hydrolysis and subsequent salt formation with hydrochloric acid. This process can yield high purity compounds suitable for biological testing.
Cytotoxicity and Cancer Research
The biological activity of this compound in cancer research is an area of growing interest. Compounds with similar functional groups have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have shown IC50 values indicating significant inhibition of cell proliferation in breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies suggest a potential for selective cytotoxicity, which could be beneficial in developing targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects may involve:
- Membrane Disruption : The long hydrophobic tail may facilitate insertion into lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition : Similar compounds have been noted to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis and angiogenesis .
- Apoptosis Induction : Evidence suggests that certain structural analogs can trigger apoptotic pathways in cancer cells, potentially through modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 4-(decylamino)butanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15(17)18-2;/h16H,3-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLSPSNCAUZANZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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